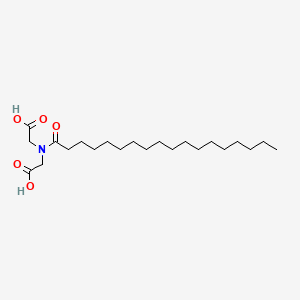![molecular formula C5H8N4O B14482206 N-[(1H-Imidazol-5-yl)methyl]urea CAS No. 66247-85-6](/img/structure/B14482206.png)
N-[(1H-Imidazol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-Imidazol-5-yl)methyl]urea is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Imidazol-5-yl)methyl]urea typically involves the reaction of imidazole derivatives with urea. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . Another approach involves the reaction of imidazole with isocyanates or carbamates under appropriate conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale synthesis techniques, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . This method is advantageous due to its scalability and efficiency in producing imidazole derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-Imidazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
N-[(1H-Imidazol-5-yl)methyl]urea and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Mécanisme D'action
The mechanism of action of N-[(1H-Imidazol-5-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: An imidazole derivative used as a solvent and a precursor to ionic liquids.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Evaluated for anti-tubercular activity.
Metronidazole: A well-known antimicrobial agent containing an imidazole ring.
Uniqueness
N-[(1H-Imidazol-5-yl)methyl]urea is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
66247-85-6 |
|---|---|
Formule moléculaire |
C5H8N4O |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1H-imidazol-5-ylmethylurea |
InChI |
InChI=1S/C5H8N4O/c6-5(10)8-2-4-1-7-3-9-4/h1,3H,2H2,(H,7,9)(H3,6,8,10) |
Clé InChI |
UIJUCRDFUSFUNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


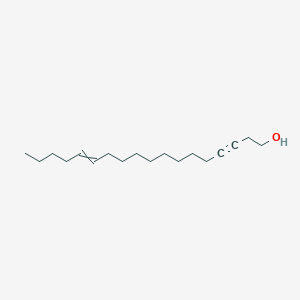
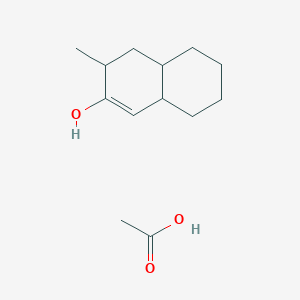

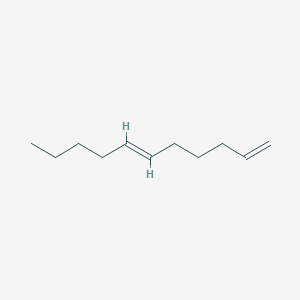

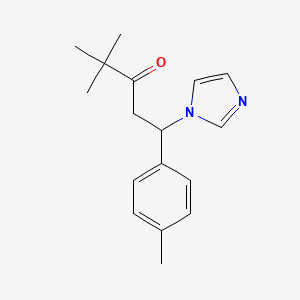

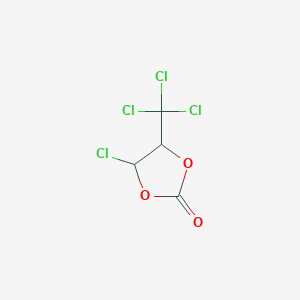
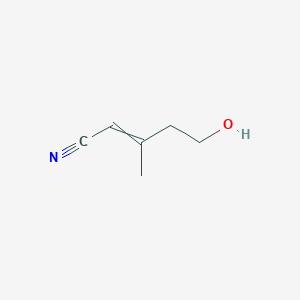
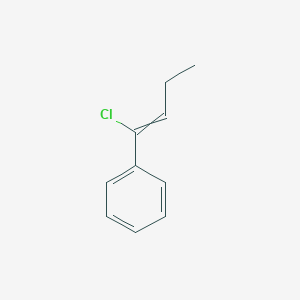

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
